N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Description
N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5OS2/c1-3-6-7(11)8(13-4-12-6)18-10-16-15-9(19-10)14-5(2)17/h4H,3H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRHZHLXLRPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)SC2=NN=C(S2)NC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the pyrimidine ring: The starting material, 6-ethyl-5-fluoropyrimidin-4-amine, is synthesized through a series of reactions involving the condensation of ethyl acetoacetate with guanidine, followed by fluorination.
Thiadiazole ring formation: The pyrimidine derivative is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Acetylation: The final step involves the acetylation of the thiadiazole derivative using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyrimidine ring can be reduced to an amine.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the ethyl and fluorine substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its potency and selectivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
